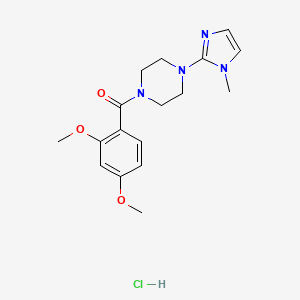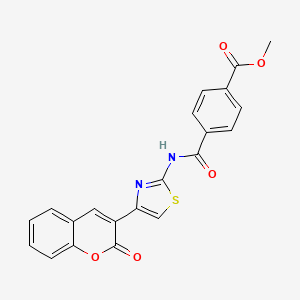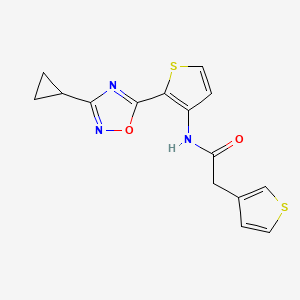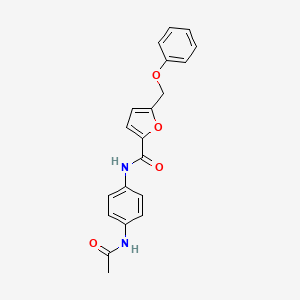![molecular formula C17H15F3N2O2 B2369967 N-(1-Cyanoethyl)-2-(furan-3-yl)-N-[[3-(trifluoromethyl)phenyl]methyl]acetamide CAS No. 2189235-59-2](/img/structure/B2369967.png)
N-(1-Cyanoethyl)-2-(furan-3-yl)-N-[[3-(trifluoromethyl)phenyl]methyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-Cyanoethyl)-2-(furan-3-yl)-N-[[3-(trifluoromethyl)phenyl]methyl]acetamide, also known as CFTRinh-172, is a small molecule inhibitor that has been widely used in scientific research. It is a potent and selective inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel, which is an important target for the treatment of cystic fibrosis (CF) and other diseases.
Wirkmechanismus
N-(1-Cyanoethyl)-2-(furan-3-yl)-N-[[3-(trifluoromethyl)phenyl]methyl]acetamide is a potent and selective inhibitor of CFTR chloride channels. It binds to the cytoplasmic side of the CFTR protein and blocks the channel from opening, thereby reducing chloride secretion. N-(1-Cyanoethyl)-2-(furan-3-yl)-N-[[3-(trifluoromethyl)phenyl]methyl]acetamide has been shown to be effective in inhibiting both wild-type and mutant CFTR channels, including the most common CF-causing mutation, F508del.
Biochemical and Physiological Effects:
N-(1-Cyanoethyl)-2-(furan-3-yl)-N-[[3-(trifluoromethyl)phenyl]methyl]acetamide has been shown to have a number of biochemical and physiological effects. It reduces chloride secretion in various tissues, including airway epithelial cells, pancreatic duct cells, and intestinal epithelial cells. N-(1-Cyanoethyl)-2-(furan-3-yl)-N-[[3-(trifluoromethyl)phenyl]methyl]acetamide also reduces mucus viscosity and enhances mucociliary clearance in the airways. In addition, N-(1-Cyanoethyl)-2-(furan-3-yl)-N-[[3-(trifluoromethyl)phenyl]methyl]acetamide has been shown to have anti-inflammatory effects in the airways and to reduce the severity of lung inflammation in animal models of CF and COPD.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-Cyanoethyl)-2-(furan-3-yl)-N-[[3-(trifluoromethyl)phenyl]methyl]acetamide has several advantages as a tool for scientific research. It is a potent and selective inhibitor of CFTR chloride channels, which allows for specific targeting of CFTR function. It is also relatively easy to use and has been widely used in various experimental systems, including cell culture, animal models, and human studies. However, there are also some limitations to the use of N-(1-Cyanoethyl)-2-(furan-3-yl)-N-[[3-(trifluoromethyl)phenyl]methyl]acetamide. It is a small molecule inhibitor and therefore may have off-target effects. It also does not fully mimic the complex pathophysiology of CF and other diseases that involve CFTR dysfunction.
Zukünftige Richtungen
There are several future directions for research on N-(1-Cyanoethyl)-2-(furan-3-yl)-N-[[3-(trifluoromethyl)phenyl]methyl]acetamide. One area of research is the development of more potent and selective CFTR inhibitors that can be used for therapeutic purposes. Another area of research is the identification of new targets and pathways that can be modulated to improve CFTR function and reduce the severity of CF and other diseases. Finally, there is a need for further studies to better understand the complex pathophysiology of CF and other diseases that involve CFTR dysfunction, and to develop new therapies that can target multiple aspects of the disease.
Synthesemethoden
N-(1-Cyanoethyl)-2-(furan-3-yl)-N-[[3-(trifluoromethyl)phenyl]methyl]acetamide can be synthesized using a variety of methods. One of the most common methods is the reaction of 3-(trifluoromethyl)benzyl bromide with furan-3-carboxaldehyde to form the intermediate 2-(furan-3-yl)-3-(trifluoromethyl)benzaldehyde. The intermediate is then reacted with N-(1-cyanoethyl)acetamide in the presence of a base to yield N-(1-Cyanoethyl)-2-(furan-3-yl)-N-[[3-(trifluoromethyl)phenyl]methyl]acetamide.
Wissenschaftliche Forschungsanwendungen
N-(1-Cyanoethyl)-2-(furan-3-yl)-N-[[3-(trifluoromethyl)phenyl]methyl]acetamide has been widely used in scientific research as a tool to study the function and regulation of CFTR chloride channels. It has been used to investigate the role of CFTR in various physiological processes, such as fluid secretion, ion transport, and mucociliary clearance. N-(1-Cyanoethyl)-2-(furan-3-yl)-N-[[3-(trifluoromethyl)phenyl]methyl]acetamide has also been used to study the pathophysiology of CF and other diseases that involve CFTR dysfunction, such as chronic obstructive pulmonary disease (COPD), pancreatitis, and secretory diarrhea.
Eigenschaften
IUPAC Name |
N-(1-cyanoethyl)-2-(furan-3-yl)-N-[[3-(trifluoromethyl)phenyl]methyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N2O2/c1-12(9-21)22(16(23)8-14-5-6-24-11-14)10-13-3-2-4-15(7-13)17(18,19)20/h2-7,11-12H,8,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQTIUXGLZNGHCH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)N(CC1=CC(=CC=C1)C(F)(F)F)C(=O)CC2=COC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2-Dioxo-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]thiophen-5-amine;hydrochloride](/img/structure/B2369885.png)
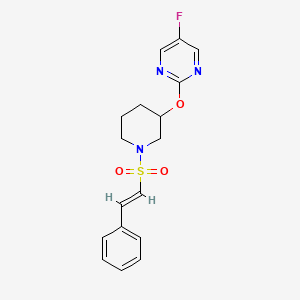
![methyl 2-{[4-({[(4-fluorobenzyl)oxy]imino}methyl)-1-methyl-3-phenyl-1H-pyrazol-5-yl]sulfanyl}benzenecarboxylate](/img/structure/B2369888.png)

![4-benzyl-1-((4-chlorobenzyl)thio)-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2369893.png)
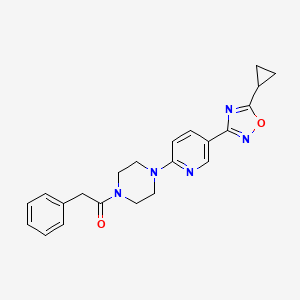
![1-[3-(Aminomethyl)azetidin-1-yl]ethanone](/img/structure/B2369898.png)
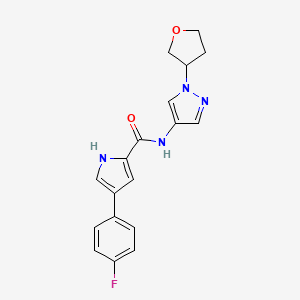

![6-(4-(3-chlorophenyl)piperazine-1-carbonyl)-1,3-dimethyl-7-propyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2369903.png)
